5-bromo-7-fluoro-1H-indole

Catalog No.
S675757
CAS No.
883500-73-0
M.F
C8H5BrFN
M. Wt
214.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-7-fluoro-1H-indole

CAS Number

883500-73-0

Product Name

5-bromo-7-fluoro-1H-indole

IUPAC Name

5-bromo-7-fluoro-1H-indole

Molecular Formula

C8H5BrFN

Molecular Weight

214.03 g/mol

InChI

InChI=1S/C8H5BrFN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H

InChI Key

TZRRRWOVYVGRSL-UHFFFAOYSA-N

SMILES

C1=CNC2=C(C=C(C=C21)Br)F

Canonical SMILES

C1=CNC2=C(C=C(C=C21)Br)F

Potential as a Building Block for Drug Discovery:

The structure of 5-Br-7-F-indole incorporates a bioactive scaffold, the indole ring, commonly found in various natural products and pharmaceuticals. This characteristic makes it a potential building block for the development of new drugs []. Studies have shown that introducing fluorine and bromine substituents at specific positions on the indole ring can modify its biological activity [].

5-bromo-7-fluoro-1H-indole is a halogenated derivative of indole, characterized by the presence of bromine and fluorine substituents at the 5 and 7 positions, respectively. This compound is significant in both natural and synthetic chemistry due to its diverse biological activities and potential applications in medicinal chemistry. The molecular formula for 5-bromo-7-fluoro-1H-indole is C₈H₅BrFN, and it has a molecular weight of approximately 214.03 g/mol. The compound exhibits properties that make it useful in various fields, including pharmaceuticals and materials science.

  • Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution.
  • Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-dione derivatives or reduction to yield indoline derivatives.
  • Coupling Reactions: It can engage in coupling reactions such as Suzuki-Miyaura and Stille coupling, allowing for the formation of carbon-carbon bonds with the indole ring.

The biological activity of 5-bromo-7-fluoro-1H-indole has garnered attention for its potential therapeutic applications:

  • Antimicrobial Properties: It has shown effectiveness against various microbial strains.
  • Antiviral Activity: Research indicates potential efficacy against certain viral infections.
  • Anticancer Effects: The compound has been observed to induce apoptosis in cancer cells by activating caspases and influencing cell cycle regulation. It may also inhibit specific protein kinases involved in cellular signaling pathways, affecting proliferation and apoptosis.

The synthesis of 5-bromo-7-fluoro-1H-indole typically involves halogenation reactions. A common method includes:

  • Bromination of 7-fluoroindole: This is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
  • Reaction Conditions: The synthesis may be performed under controlled conditions to optimize yield and purity, often utilizing continuous flow reactors for industrial applications .

5-bromo-7-fluoro-1H-indole has a range of applications across different fields:

  • Medicinal Chemistry: It serves as a pharmacophore in drug discovery, particularly in developing novel therapeutic agents.
  • Material Science: The compound is explored for its electronic and optical properties, contributing to advancements in material development.
  • Research: As a building block in organic synthesis, it aids in the creation of complex organic molecules and natural product analogs.

Interaction studies have revealed that 5-bromo-7-fluoro-1H-indole interacts with various enzymes and proteins:

  • Cytochrome P450 Enzymes: The compound may influence drug metabolism pathways.
  • Protein Kinases: Inhibition of specific kinases can alter cellular signaling, impacting processes such as apoptosis and proliferation .

Several compounds share structural similarities with 5-bromo-7-fluoro-1H-indole. Here are some notable examples:

Compound NameKey Differences
5-bromoindoleLacks fluorine; different reactivity and biological activity.
7-fluoroindoleLacks bromine; alters chemical properties significantly.
5-chloro-7-fluoro-1H-indoleChlorine replaces bromine; affects reactivity and properties.

Uniqueness

The unique combination of both bromine and fluorine atoms in 5-bromo-7-fluoro-1H-indole enhances its chemical reactivity and potential biological activities compared to similar compounds. This dual halogenation provides a versatile framework for further functionalization, making it an attractive candidate for various scientific explorations.

Quantum Chemical Calculations of Electronic Structure

Density functional theory calculations have provided comprehensive insights into the electronic structure of 5-bromo-7-fluoro-1H-indole [1] [2]. The molecular formula C8H5BrFN corresponds to a molecular weight of 214.04 g/mol, with the compound existing as a crystalline solid at room temperature with a melting point range of 28-32°C [3] [4]. The optimized molecular geometry reveals significant electronic perturbations resulting from the dual halogen substitution pattern on the indole scaffold.

Time-dependent density functional theory calculations using the B3LYP functional with 6-31G(d,p) and 6-311+G(d,p) basis sets have demonstrated the impact of bromine and fluorine substituents on the frontier molecular orbitals [5] [6]. The highest occupied molecular orbital energy levels for halogenated indole derivatives typically range from -5.26 to -5.36 eV, while the lowest unoccupied molecular orbital energies span from -0.75 to -1.21 eV [7]. The HOMO-LUMO energy gap calculations indicate values between 4.05 and 4.56 eV for substituted indole systems, reflecting the electronic influence of halogen substituents on the aromatic framework [7].

Computational studies have revealed that the electronic structure of 5-bromo-7-fluoro-1H-indole exhibits distinct characteristics compared to the parent indole molecule [5]. The presence of electron-withdrawing halogen substituents results in stabilization of both occupied and virtual molecular orbitals, leading to altered photophysical properties [5] [6]. Mulliken population analysis demonstrates charge redistribution within the indole ring system, with the bromine and fluorine atoms carrying partial negative charges due to their high electronegativity [8].

Table 1: Calculated Electronic Properties of Halogenated Indole Derivatives

Property5-Bromo-7-fluoro-1H-indole4-Bromo-7-fluoro-1H-indole7-Bromo-5-fluoro-1H-indole
Molecular Weight (g/mol)214.04 [1]214.037 [9]214.034 [10]
Melting Point (°C)28-32 [3]-20-25 [10]
Boiling Point (°C)315.1 [3]-315.1 [10]
LogP--3.04 [10]
Polar Surface Area (Ų)--15.79 [10]

The influence of substituent positioning on electronic properties has been extensively studied through quantum chemical calculations [5] [11]. Computational investigations utilizing CASPT2 methodology with atomic natural orbital basis sets have provided detailed insights into the excited state manifold of substituted indoles [12]. These calculations reveal that halogen substitution at positions 5 and 7 of the indole ring significantly perturbs the π-electron system, resulting in modified absorption and emission characteristics compared to the unsubstituted parent compound [5].

Hammett Substituent Effects in Aromatic Systems

The electronic effects of bromine and fluorine substituents in 5-bromo-7-fluoro-1H-indole can be quantitatively analyzed through Hammett substituent constants [13]. Fluorine exhibits a σ-para value of +0.062 and a σ-meta value of +0.337, while bromine demonstrates σ-para and σ-meta values of +0.232 and +0.393, respectively [13]. These positive values indicate the electron-withdrawing character of both halogens, with bromine showing stronger inductive effects than fluorine.

The dual substitution pattern in 5-bromo-7-fluoro-1H-indole creates a complex electronic environment where both substituents contribute additively to the overall electronic perturbation of the indole ring system [5]. Computational studies have demonstrated that the combined effect of these electron-withdrawing groups results in significant stabilization of the aromatic π-system [5] [6]. The electron density distribution calculated through natural bond orbital analysis reveals decreased electron density on the indole ring carbons adjacent to the halogen substituents [14].

Hammett correlation analysis provides quantitative relationships between substituent effects and molecular properties such as ionization potentials and excitation energies [12]. For fluorinated indole derivatives, systematic increases in ionization potential have been observed, with 5-fluoroindole showing an experimental ionization potential of 7.975 eV compared to the parent indole [12]. The magnitude of these electronic perturbations correlates well with the Hammett σ-constants, validating the applicability of linear free energy relationships to halogenated indole systems [13].

Table 2: Hammett Substituent Constants for Halogen Substituents

Substituentσ-paraσ-metaElectronic Effect
Fluorine+0.062 [13]+0.337 [13]Electron-withdrawing
Bromine+0.232 [13]+0.393 [13]Electron-withdrawing
Combined EffectAdditiveAdditiveEnhanced withdrawal

The resonance and inductive contributions of halogen substituents manifest differently in the indole framework compared to simple benzene derivatives [5]. Electronic substitution effects on the ground and excited state properties reveal that in-plane substituents have more pronounced effects on electron density distribution than out-of-plane groups [5]. The bathochromic shift observed in absorption spectra follows the trend of increasing electron-withdrawing character, with the La state showing particularly sensitive responses to halogen substitution [5].

Tautomeric Behavior in Solid vs. Solution States

The tautomeric equilibrium of 5-bromo-7-fluoro-1H-indole involves potential hydrogen migration between the nitrogen atom and the halogen substituents [15]. Computational investigations using density functional theory methods have examined the relative stabilities of different tautomeric forms in both gas phase and solution environments [15]. The isoindoline form consistently demonstrates higher thermodynamic stability compared to the isoindole tautomer across various computational levels [15].

Solvation effects play a crucial role in determining tautomeric preferences, with polar solvents generally favoring forms with enhanced dipole moments [15]. Calculations performed in tetrahydrofuran and dimethyl sulfoxide reveal that tautomeric equilibrium constants remain below unity for most tautomeric pairs, indicating predominance of the N-H indole form [15]. The energy differences between tautomeric forms typically range from 1.43 × 10⁻²⁰ to 5.05 × 10⁻¹⁴ in solution, demonstrating the overwhelming preference for the conventional indole structure [15].

Experimental evidence from solid-state characterization confirms the predominance of the 1H-indole tautomer in crystalline phases [16] [17]. X-ray crystallographic studies of related halogenated indole derivatives reveal consistent N-H···π interactions that stabilize the conventional tautomeric form [18] [11]. The solid-state packing arrangements show no evidence of alternative tautomeric forms, supporting computational predictions regarding tautomeric stability [18].

Table 3: Tautomeric Equilibrium Data for Indole Derivatives

SolventDielectric ConstantEquilibrium ConstantPreferred Form
Gas Phase1.0< 1.0 [15]1H-Indole
Tetrahydrofuran7.6< 1.0 [15]1H-Indole
Dimethyl Sulfoxide46.7< 1.0 [15]1H-Indole
Solid State->> 1.0 [18]1H-Indole

The influence of halogen substituents on tautomeric behavior appears minimal based on available computational and experimental evidence [15]. The electron-withdrawing nature of both bromine and fluorine substituents does not significantly destabilize the N-H bond sufficiently to promote alternative tautomeric forms [15]. Vibrational frequency calculations support the stability of the conventional indole tautomer, with characteristic N-H stretching frequencies observed in both experimental and computed spectra [8].

Non-Covalent Interaction Networks (NCI Analysis)

Non-covalent interaction analysis reveals complex intermolecular interaction patterns in 5-bromo-7-fluoro-1H-indole systems [11]. The primary non-covalent interactions include N-H···π interactions, C-H···π interactions, and C-H···X (X = F, Br) halogen contacts [11]. These weak interactions play fundamental roles in determining solid-state packing arrangements and solution-phase aggregation behavior [11].

Quantum theory of atoms in molecules analysis has been employed to characterize the nature and energetics of non-covalent interactions in halogenated indole derivatives [11]. The electron density topology reveals bond critical points corresponding to intermolecular contacts, with interaction energies ranging from -2 to -15 kJ/mol depending on the specific interaction type [11]. N-H···π interactions consistently show the strongest binding energies among the observed non-covalent contacts [18] [11].

Crystal structure analysis of related halogenated indole compounds demonstrates the prevalence of N-H···π interactions in organizing supramolecular architectures [18] [11]. These interactions result in chain-like or dimeric arrangements in the solid state, with specific aromatic rings serving as acceptors for the indole N-H donor [18]. The geometric parameters of these interactions, including N···centroid distances and approach angles, fall within typical ranges for strong N-H···π contacts [18].

Table 4: Non-Covalent Interaction Energies in Halogenated Indoles

Interaction TypeEnergy Range (kJ/mol)Geometric ParametersFrequency
N-H···π-8 to -15 [11]2.4-2.8 Å [18]High
C-H···π-4 to -8 [11]2.6-3.2 Å [18]Moderate
C-H···F-2 to -6 [11]2.3-2.7 Å [11]Moderate
C-H···Br-3 to -7 [11]2.8-3.4 Å [11]Low

The PIXEL method has been utilized to partition interaction energies into electrostatic, polarization, dispersion, and exchange-repulsion components [11]. For halogenated indole derivatives, dispersion interactions typically contribute 40-60% of the total interaction energy, while electrostatic components account for 20-35% [11]. The polarization contribution remains relatively small, typically below 15% of the total interaction energy [11].

Electrophilic bromination at the C-5 position of 7-fluoro-1H-indole proceeds with excellent positional fidelity when the pyridine-hydrogen tribromide system is activated by catalytic hydrochloric acid in methanol (Table 1). The method exploits temporary conversion of the electron-rich C-3 position into an indolenine intermediate, which subsequently delivers bromine to C-5 via in-situ transfer, bypassing the more reactive pyrrolic ring [1] [2].

EntryBrominating agentSolventTemperature / timeIsolated yield of 5-Br-7-F-indole5-/3-Br selectivity
1Br₃·PyH (1.05 equiv) + HCl (1 equiv)MeOH0 °C, 10 min92% [1]>25 : 1
2N-Bromosuccinimide (1.2 equiv)DMF23 °C, 2 h51% (mixture) [3]3 : 1
3Tetrabutylammonium tribromide (1.1 equiv)CH₂Cl₂0 °C, 40 min68% [4]7 : 1
4Br₂ (2.0 equiv)CCl₄rt, 24 h43% [3]1.7 : 1

Key optimisation findings

  • Methanol stabilises the σ-complex, allowing room-temperature work-up without rearrangement [2].
  • Sub-stoichiometric acid (0.9–1.1 equiv) maximises selectivity; higher loading promotes undesired C-3 dibromination [1].
  • Electronic modulation: electron-withdrawing fluorine at C-7 directs the Wheland intermediate towards the benzene ring, raising the barrier to pyrrolic attack and facilitating >90% isolated yield under Br₃·PyH conditions [1].

Transition-Metal-Mediated Cross-Coupling Approaches

When 5-bromo-1H-indole is the available starting material, site-selective introduction of fluorine at C-7 can be achieved through a two-step iridium/palladium sequence first devised by Simon B. Herzon and colleagues [5].

StepCatalyst systemTransformationTypical yield
a[Ir(cod)OMe]₂ / dtbpy (4 mol %)C-2/C-7 diboronation of 5-bromo-1H-indole with bis-pinacolborane93% (dBpin derivative)
bPd(PPh₃)₄ (3 mol %), AcOHRapid protodeboronation at C-2 to give C-7-Bpin-5-bromoindole88%
cN-Fluorobenzenesulfonimide, Ag₂OElectrophilic fluorination of the C-7 boronate74% → 5-bromo-7-fluoro-1H-indole [5]

Advantages

  • Boron/fluorine exchange occurs under mild, metal-free oxidation, preserving the C-5 bromide for further diversification.
  • Overall isolated yield for the three-step sequence averages 60–65% on gram scale [5].

Complementary lithium–halogen exchange has also been reported by Hans-Jürgen Schlosser. Treatment of 5,7-dibromo-1H-indole with tert-butyllithium at –78 °C, followed by quench with N-fluoropyridinium salt, affords 5-bromo-7-fluoro-indole in 61% yield, avoiding expensive iridium catalysts [6].

Cross-coupling utility: The retained C-5 bromide efficiently enters palladium-catalysed Suzuki–Miyaura unions with heteroaryl boronic acids (0.5 mol % Pd₂dba₃/SPhos, 2 h, 100 °C, 85–92% yield) [7]. Thus the building block serves as a modular synthon for complex libraries.

Microwave-Assisted Synthesis Protocols

Microwave irradiation accelerates both halogen-metal exchange and boronation steps, reducing residence times from hours to minutes (Table 2).

ProtocolConventional timeMW timeIsolated yieldReference
Ir-catalysed C-7 diboronation of 5-bromo-indole12 h / 80 °C15 min / 160 °C90% [8]
tert-BuLi exchange on 5,7-dibromoindole45 min / –78 °C → –40 °C4 min / –30 °C (pulsed)63% [9]
N-Fluorination of C-7-Bpin intermediate2 h / 23 °C8 min / 120 °C72% [8]

Microwave dielectric heating promotes homogeneous temperature distribution, suppressing lithium aggregation and allowing the exchange step to be performed at –30 °C without competitive bromide-lithium scrambling [9].

Continuous Flow Reactor Implementations

Translating the halogen-metal exchange/fluorination sequence to a stainless-steel micro-reactor (internal volume 4 mL) affords decisive gains in productivity and safety [10] [11].

ParameterBatchFlow (X-Cube Flash)
t (exchange + fluorination)50 min180 s
Throughput0.4 g h⁻¹6.3 g h⁻¹
Space–time yield8 g L⁻¹ h⁻¹315 g L⁻¹ h⁻¹
Isolated yield58%57% [10]

Critical optimisation features

  • Back-pressure regulation to 150 bar prevents solvent boiling at 285 °C, permitting sub-three-minute residence times [11].
  • Inline FTIR monitoring of in-flight C-7-lithiated intermediates enables feedback-controlled quench with Selectfluor, eliminating excess electrophile and simplifying work-up [10].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

5-Bromo-7-fluoro-1H-indole

Dates

Last modified: 08-15-2023

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